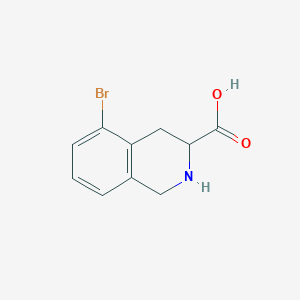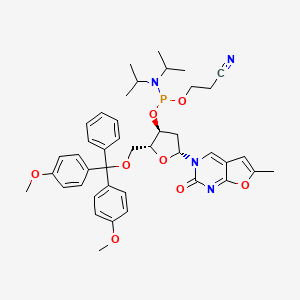![molecular formula C13H6Br6 B1516810 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene](/img/structure/B1516810.png)
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene: is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a polyhalogenated compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene typically involves the bromination of benzene derivatives. One common method is the bromination of aniline with elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . Further bromination of this compound can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can optimize the yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of bromine.
化学反応の分析
Types of Reactions
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Studies: It can be used as a probe in biological studies to understand the effects of brominated compounds on biological systems.
作用機序
The mechanism of action of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or the disruption of molecular structures. The exact pathways depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Another brominated aromatic compound with similar properties but different applications.
1,3,5-Tribromobenzene: A simpler brominated benzene derivative used in similar types of reactions.
Uniqueness
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene is unique due to its high degree of bromination and the specific arrangement of bromine atoms. This gives it distinct chemical properties and makes it suitable for specialized applications in organic synthesis and materials science.
特性
分子式 |
C13H6Br6 |
|---|---|
分子量 |
641.6 g/mol |
IUPAC名 |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H6Br6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2 |
InChIキー |
FSJRGYDDQXEJNK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)CC2=C(C=C(C=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE](/img/structure/B1516729.png)





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1516745.png)
![[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1516747.png)
![5,8-Dihydroxy-2-[(E,1R)-1-hydroxy-4,7-dimethyl-6-oxonon-3-enyl]naphthalene-1,4-dione](/img/structure/B1516748.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1516751.png)

